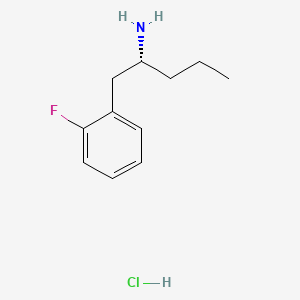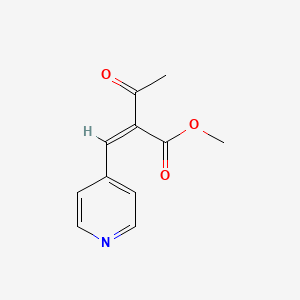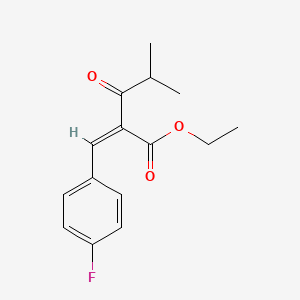![molecular formula C17H22ClNO5 B11833211 Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester](/img/structure/B11833211.png)
Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and hexahydrofurofuran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester typically involves multiple steps. The process begins with the preparation of the carbamic acid derivative, which is then reacted with the appropriate alcohol or ester to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biochemical pathway or its effect on a specific enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[(1S)-2-methyl-1-(1-piperidinylcarbonyl)propyl]-, phenylmethyl ester
- Carbamic acid, N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]-, phenylmethyl ester
- Carbamic acid, N-[(2S)-2-hydroxy-3-[(2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-octacosahydro-3-methoxy-26-methyl-20,27-bis(methylene
Uniqueness
What sets Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H22ClNO5 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C17H22ClNO5/c18-9-14(20)13(8-11-4-2-1-3-5-11)19-17(21)24-15-10-23-16-12(15)6-7-22-16/h1-5,12-16,20H,6-10H2,(H,19,21)/t12-,13-,14+,15-,16+/m0/s1 |
InChI-Schlüssel |
FODDNQGTSXEGFC-ARKGTOAJSA-N |
Isomerische SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CCl)O |
Kanonische SMILES |
C1COC2C1C(CO2)OC(=O)NC(CC3=CC=CC=C3)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


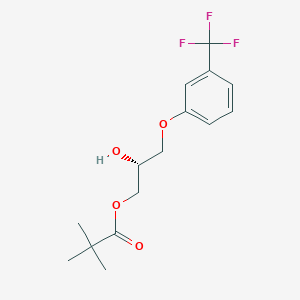
![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)
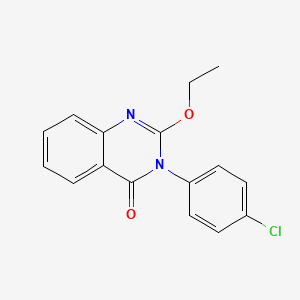

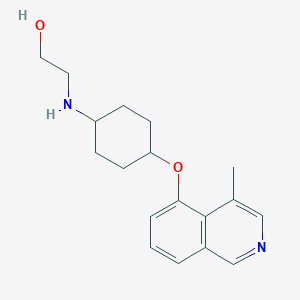
![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
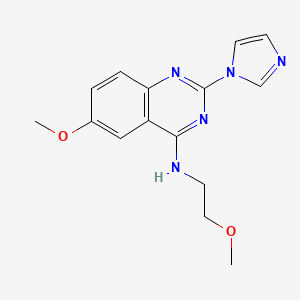
![4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)

